Triple Protonation Equilibrium with an Additional High-pH Deprotonation Site vs. Imidazole and 1,2,4-Triazole Dicarboxylic Acid Analogs
1H-1,2,3-Triazole-4,5-dicarboxylic acid (H₃tda) exhibits three experimentally resolved macroscopic pKa values: pK₁ = 1.86, pK₂ = 5.90, and pK₃ = 9.30 at 25 °C in aqueous solution . This triprotic profile spans nearly 7.5 log units, enabling four distinct protonation species (H₃tda, H₂tda⁻, Htda²⁻, tda³⁻) to be accessed by pH adjustment alone. In contrast, 4,5-imidazoledicarboxylic acid (H₃imda, CAS 570-22-9) has reported pKa values of pK₁ ≈ 3.78 and pK₂ ≈ 6.53 , yielding only three accessible species and lacking the high-pH deprotonation site corresponding to the triazole N–H (pK₃ = 9.30). The 1,2,4-triazole-3,5-dicarboxylic acid regioisomer (CAS 34550-41-9) has a predicted pKa of only ≈2.44 , collapsing protonation diversity still further. The additional deprotonation site of H₃tda at the 1-position nitrogen introduces a pH-gated coordination switch: at pH < 9 the N1–H remains protonated and non-coordinating, whereas above pH ~9 deprotonation generates an additional metal-binding locus that can fundamentally alter framework connectivity.
| Evidence Dimension | Number of macroscopic pKa values and total protonation span |
|---|---|
| Target Compound Data | pK₁ = 1.86, pK₂ = 5.90, pK₃ = 9.30 (ΔpKa span = 7.44 units; 4 protonation species) |
| Comparator Or Baseline | 4,5-imidazoledicarboxylic acid: pK₁ ≈ 3.78, pK₂ ≈ 6.53 (span ≈ 2.75 units; 3 species); 1H-1,2,4-triazole-3,5-dicarboxylic acid: pKa ≈ 2.44 (predicted; limited speciation) |
| Quantified Difference | H₃tda provides one additional deprotonation site and spans an extra ~4.7 log units of pH-dependent speciation vs. H₃imda |
| Conditions | Aqueous solution, 25 °C, potentiometric titration (H₃tda experimental; H₃imda/1,2,4-triazole analog from literature and predicted values) |
Why This Matters
Researchers designing pH-responsive coordination polymers or proton-conducting materials gain an additional metal-binding degree of freedom with H₃tda that is structurally inaccessible with imidazole or 1,2,4-triazole dicarboxylic acid analogs.
